molecular formula C7H17O2PS B14370491 Methylphosphonothioic acid O,S-dipropyl ester CAS No. 90220-14-7

Methylphosphonothioic acid O,S-dipropyl ester

Cat. No.: B14370491
CAS No.: 90220-14-7
M. Wt: 196.25 g/mol
InChI Key: HXQZRGKPDOYCCP-UHFFFAOYSA-N
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Description

Methylphosphonothioic acid O,S-dipropyl ester is an organophosphorus compound with the molecular formula C7H17O2PS. It is a derivative of phosphonothioic acid, where the methyl group is bonded to the phosphorus atom, and the ester groups are bonded to the oxygen and sulfur atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylphosphonothioic acid O,S-dipropyl ester typically involves the reaction of methylphosphonothioic acid with propyl alcohols. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

Methylphosphonothioic acid+Propyl alcoholMethylphosphonothioic acid O,S-dipropyl ester+Water\text{Methylphosphonothioic acid} + \text{Propyl alcohol} \rightarrow \text{this compound} + \text{Water} Methylphosphonothioic acid+Propyl alcohol→Methylphosphonothioic acid O,S-dipropyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Methylphosphonothioic acid O,S-dipropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonothioates.

Scientific Research Applications

Methylphosphonothioic acid O,S-dipropyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a phosphorylating agent.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cholinesterase inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methylphosphonothioic acid O,S-dipropyl ester involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    O,S-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of propyl groups.

    Methylphosphonothioic acid O,S-diethyl ester: Another similar compound with ethyl ester groups.

Uniqueness

Methylphosphonothioic acid O,S-dipropyl ester is unique due to its specific ester groups, which can influence its reactivity and applications

Properties

CAS No.

90220-14-7

Molecular Formula

C7H17O2PS

Molecular Weight

196.25 g/mol

IUPAC Name

1-[methyl(propylsulfanyl)phosphoryl]oxypropane

InChI

InChI=1S/C7H17O2PS/c1-4-6-9-10(3,8)11-7-5-2/h4-7H2,1-3H3

InChI Key

HXQZRGKPDOYCCP-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)SCCC

Origin of Product

United States

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